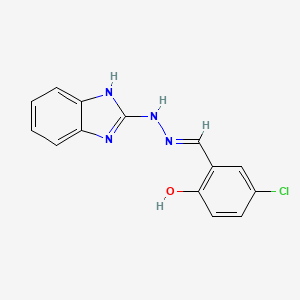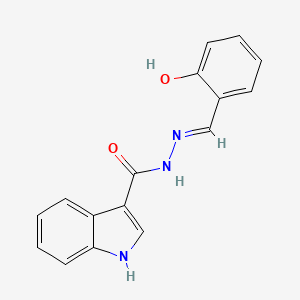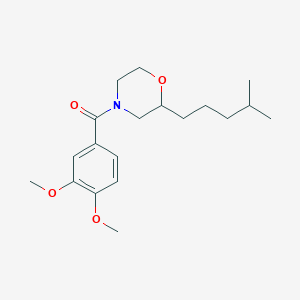![molecular formula C21H18N2O2 B6141004 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone, also known as INH1, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. INH1 belongs to a class of compounds called small molecule inhibitors that are designed to target specific cellular pathways involved in cancer cell growth and proliferation.
Mécanisme D'action
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone works by targeting a specific cellular pathway called the RhoA pathway, which is involved in cancer cell growth and proliferation. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone inhibits the activity of a protein called RhoA, which is overexpressed in many types of cancer cells. By inhibiting RhoA activity, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone is able to prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has also been shown to induce changes in cellular morphology and cytoskeleton organization, which are important for maintaining cellular integrity and function.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has several advantages for lab experiments, including its high potency and specificity for targeting the RhoA pathway. However, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone also has some limitations, including its potential toxicity and side effects in vivo. Additionally, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
Orientations Futures
There are several future directions for research on 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone and its potential therapeutic applications. One area of research is to further elucidate the molecular mechanisms of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone action and its effects on cancer cell signaling pathways. Another area of research is to investigate the potential of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy and safety of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone in vivo and in clinical trials.
Méthodes De Synthèse
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzophenone with isonicotinic acid to form 4-isonicotinoylphenylamine. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone.
Applications De Recherche Scientifique
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer progression.
Propriétés
IUPAC Name |
1-phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-4-2-1-3-5-16)12-15-23-19-8-6-17(7-9-19)21(25)18-10-13-22-14-11-18/h1-11,13-14,23H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZMSQLOIPJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6140924.png)
![2-(5-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6140932.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B6140944.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)